molecular formula C16H18BrN B8752011 N,N-dibenzyl-2-bromoethanamine CAS No. 537-11-1

N,N-dibenzyl-2-bromoethanamine

Cat. No.: B8752011
CAS No.: 537-11-1
M. Wt: 304.22 g/mol
InChI Key: GOHOPIQYQWZUTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dibenzyl-2-bromoethanamine is a brominated tertiary amine featuring two benzyl groups attached to the nitrogen atom and a bromine atom on the ethanamine backbone. The bromine atom enhances electrophilicity, making it reactive in nucleophilic substitution reactions, while the dibenzyl groups contribute to steric hindrance and lipophilicity .

Properties

CAS No.

537-11-1

Molecular Formula

C16H18BrN

Molecular Weight

304.22 g/mol

IUPAC Name

N,N-dibenzyl-2-bromoethanamine

InChI

InChI=1S/C16H18BrN/c17-11-12-18(13-15-7-3-1-4-8-15)14-16-9-5-2-6-10-16/h1-10H,11-14H2

InChI Key

GOHOPIQYQWZUTC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CCBr)CC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between N,N-dibenzyl-2-bromoethanamine and related compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features Reference
This compound (Target) C₁₆H₁₈BrN 304.23 g/mol* Two benzyl groups, bromine at C2 High lipophilicity, potential SN2 reactivity Inferred
N-Benzyl-2-chloro-N-methylethanamine C₁₀H₁₄ClN 183.68 g/mol One benzyl, methyl, chlorine at C2 Lower steric hindrance; chloro vs. bromo
N,N-Bis(2-chloroethyl)-o-bromobenzylamine C₁₁H₁₄BrCl₂N 315.05 g/mol o-Bromo, bis-chloroethyl groups Dual halogenation; enhanced electrophilicity
2-(2-Bromophenoxy)-N,N-diethylethanamine C₁₂H₁₈BrNO 272.18 g/mol Bromophenoxy, diethylamine Ether linkage alters electronic distribution
N,N-Dibenzyl-2-hydroxyethanaminium bromide C₁₇H₂₃BrN₂O₂ 367.29 g/mol Hydroxyethyl, quaternary ammonium Ionic form; high solubility in polar solvents

*Molecular weight calculated based on standard atomic masses.

Research Findings and Challenges

  • Data Gaps : Direct experimental data (e.g., melting/boiling points, spectroscopic profiles) for the target compound are absent in the evidence. Predictions based on analogs suggest a boiling point >200°C (similar to ’s 205.3°C) .
  • Biological Activity : Quaternary ammonium compounds (e.g., ) often show antimicrobial properties, but the target compound’s bioactivity remains unexplored .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.